molecular formula C16H19N3O2 B3199953 [5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine CAS No. 1017217-14-9

[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine

Cat. No.: B3199953
CAS No.: 1017217-14-9
M. Wt: 285.34 g/mol
InChI Key: BCBSSASYSUASSJ-UHFFFAOYSA-N
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Description

[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine: is a chemical compound with the molecular formula C16H19N3O2. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a phenylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine typically involves the following steps:

  • Furan Derivative Synthesis: : The starting material, furan, is reacted with appropriate reagents to introduce the carbonyl group at the 5-position.

  • Phenylpiperazine Introduction: : The phenylpiperazine moiety is introduced through a reaction with 4-phenylpiperazine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the furan ring to produce derivatives with higher oxidation states.

  • Reduction: : Reduction of the carbonyl group to form alcohols or amines.

  • Substitution: : Replacement of hydrogen atoms or functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Furan-2-ylmethanol or Furan-2-ylmethylamine.

  • Substitution: : Substituted phenylpiperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its pharmacological properties, such as potential therapeutic effects in neurological disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The phenylpiperazine group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the furan ring and phenylpiperazine group. Similar compounds include:

  • Furan derivatives: : Other furan-based compounds with different substituents.

  • Piperazine derivatives: : Compounds containing piperazine rings with various functional groups.

  • Amine derivatives: : Compounds with amine groups in different positions or with different substituents.

These compounds may have similar applications but differ in their chemical properties and biological activities.

Properties

IUPAC Name

[5-(aminomethyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c17-12-14-6-7-15(21-14)16(20)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7H,8-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBSSASYSUASSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(O3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine
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[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine
Reactant of Route 3
[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine
Reactant of Route 4
[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine
Reactant of Route 5
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[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine
Reactant of Route 6
[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine

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